diphenylmethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Overview
Description
Diphenylmethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C28H23NO4 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.16270821 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photolysis and Aromatic Substitution
Diphenylmethyleneimino radicals, generated from the photolysis of benzophenoxime benzoates, undergo aromatic substitution on benzene as well as dimerization into azine. This finding from research highlights the chemical's reactivity and potential for creating complex aromatic compounds through photolysis. The study by Ohta and Tokumaru (1975) in the Bulletin of the Chemical Society of Japan provides foundational knowledge on the behavior of diphenylmethyl derivatives under specific conditions (Ohta & Tokumaru, 1975).
Organic Oxidants and Synthesis of Benzidines
Research by Saitoh, Yoshida, and Ichikawa (2006) on naphthalene-1,8-diylbis(diphenylmethylium) as an organic two-electron oxidant demonstrates its utility in the synthesis of benzidines via oxidative self-coupling of N,N-dialkylanilines. This process showcases the compound's role in facilitating complex organic reactions, leading to the production of valuable organic compounds (Saitoh, Yoshida, & Ichikawa, 2006).
Molecular Magnetism and Coordination Chemistry
The synthesis and characterization of dinuclear Ni(II)Ln(III) complexes, incorporating diphenoxo and carboxylate groups, offer insights into the magneto-structural relationships and single-molecule magnet behavior. Colacio et al. (2012) explore these complexes' synthesis, providing a detailed examination of their magnetic properties and structural characteristics. This research indicates potential applications in magnetic materials and coordination chemistry (Colacio et al., 2012).
Anticancer Agents and Biological Activity
The exploration of sulfonated Schiff base Sn(IV) complexes as potential anticancer agents by Hazra et al. (2016) reveals the biological activity of compounds related to diphenylmethyl derivatives. These complexes demonstrate significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents. The study provides valuable insights into the anticancer activity and mechanism of action of these complexes (Hazra et al., 2016).
Properties
IUPAC Name |
benzhydryl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-26-23-16-7-8-17-24(23)27(31)29(26)22-15-9-14-21(18-22)28(32)33-25(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-15,18,23-25H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMLZQOZDWOTLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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